molecular formula C6H16ClN3O2S B2839929 N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride CAS No. 2241130-06-1

N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride

Cat. No.: B2839929
CAS No.: 2241130-06-1
M. Wt: 229.72
InChI Key: PNPOFMURFUWQIO-UHFFFAOYSA-N
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Description

N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine hydrochloride is a substituted methanamine derivative featuring a morpholine sulfonimidoyl group. This compound is structurally characterized by:

  • Primary amine backbone: N-methyl methanamine.
  • Sulfonimidoyl substituent: A sulfur-containing group with a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom).
  • Hydrochloride salt: Enhances stability and solubility.

Properties

IUPAC Name

N-methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2S.ClH/c1-8(2)12(7,10)9-3-5-11-6-4-9;/h7H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPOFMURFUWQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=N)(=O)N1CCOCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride typically involves the reaction of N-methylmorpholine with sulfonyl chloride derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonimidoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

(a) N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride
  • Molecular formula : C₁₂H₁₄ClN .
  • Key features : A naphthalene ring replaces the sulfonimidoyl-morpholine group.
(b) N-Methyl-1-(2-phenylthiazol-4-yl)methanamine Hydrochloride
  • Molecular formula : C₁₁H₁₃ClN₂S .
  • Key features : A thiazole heterocycle (containing sulfur and nitrogen) replaces the morpholine sulfonimidoyl group.
  • Impact : Thiazole’s electron-withdrawing properties may alter reactivity, while the sulfur atom could influence binding interactions in biological systems.
(c) N-Methyl(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride
  • Molecular formula : C₈H₁₅N₃ (free base) + HCl .
  • Key features : A pyrazole ring with three methyl groups replaces the morpholine sulfonimidoyl group.
  • Impact : The electron-rich pyrazole may enhance hydrogen-bonding capacity, while methyl groups increase steric hindrance.

Morpholine-Containing Analogs

(a) 4-(Morpholine-4-sulfonyl)-benzoyl Chloride
  • Key features : Contains a morpholine sulfonyl group linked to a benzoyl chloride .
  • Comparison : The sulfonyl group (SO₂) differs from sulfonimidoyl (SONH), which includes a nitrogen atom. Sulfonimidoyl groups are less common and may offer unique stereoelectronic properties for catalysis or drug design.
(b) (1-(4-Methylbenzyl)piperidin-3-yl)methanamine Hydrochloride
  • Key features : Piperidine ring (a six-membered amine heterocycle) instead of morpholine .
  • Impact : Piperidine’s basic nitrogen could increase alkalinity compared to morpholine’s tertiary amine.

Molecular Weight and Solubility Trends

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent
N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine HCl Not specified in evidence ~280 (estimated) Morpholine sulfonimidoyl
N-Methyl-1-(naphthalen-1-yl)methanamine HCl C₁₂H₁₄ClN 207.7 Naphthalene
N-Methyl-1-(2-phenylthiazol-4-yl)methanamine HCl C₁₁H₁₃ClN₂S 240.75 Thiazole
4-(Morpholine-4-sulfonyl)-benzoyl chloride C₁₁H₁₂ClNO₄S 289.73 Morpholine sulfonyl
  • Solubility : Morpholine-containing compounds (e.g., 4-(morpholine-4-sulfonyl)-benzoyl chloride) are typically more water-soluble due to the polar oxygen atom in the morpholine ring .
  • Stability : Hydrochloride salts (e.g., N-Methyl-1-(naphthalen-1-yl)methanamine HCl) generally exhibit improved stability over free bases .

Q & A

Q. What are the optimal synthetic routes for preparing N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonimidoyl chloride intermediates reacting with methylamine derivatives. Key steps include:

  • Sulfonimidoyl group formation : Reaction of morpholine-4-sulfonyl chloride with methylamine under anhydrous conditions (e.g., in dichloromethane at 0–5°C) to form the sulfonimidoyl intermediate.
  • Salt formation : Addition of HCl in ethanol to precipitate the hydrochloride salt.
    Optimization strategies :
  • Control pH and temperature to avoid side reactions (e.g., over-sulfonylation).
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
    Critical parameters :
ParameterRangeImpact
Temperature0–25°CHigher temps risk decomposition
SolventDCM/EtOHPolarity affects yield and purity
Reaction Time4–12 hrsExtended time may reduce selectivity

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% required for pharmacological studies).
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm presence of morpholine protons (δ 3.6–3.8 ppm), sulfonimidoyl group (δ 2.9–3.1 ppm), and methylamine signals.
    • FT-IR : Validate S=O stretches (1150–1250 cm⁻¹) and N–H bonds (3300–3500 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ (expected m/z ~290) and isotopic pattern matching .

Q. What solvents and conditions are suitable for maintaining stability during storage?

Methodological Answer:

  • Storage : Desiccated at –20°C in amber vials to prevent hygroscopic degradation and photolysis.

  • Solubility :

    SolventSolubility (mg/mL)Stability
    Water50–60Stable ≤7 days at 4°C
    DMSO>100Stable ≤1 month at –20°C

Avoid prolonged exposure to protic solvents (e.g., MeOH) to prevent salt dissociation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the sulfonimidoyl group’s geometry?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement. Key steps:
    • Grow single crystals via vapor diffusion (e.g., ethanol/water).
    • Resolve S–N bond lengths (expected 1.55–1.65 Å) and dihedral angles to distinguish sulfonimidoyl (S=NH) from sulfonyl (S=O) groups.
  • Data interpretation :
    • Compare experimental bond angles with DFT-calculated values (B3LYP/6-31G* basis set).
    • Validate chirality at sulfur if present (common in sulfonimidoyls) .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic studies : Monitor reactions with benzyl bromide (1 eq.) in acetonitrile at 25°C via ¹H NMR.
  • Key findings :
    • The morpholine ring’s electron-donating effect stabilizes transition states, accelerating SN2 reactions.
    • Sulfonimidoyl group acts as a leaving group under basic conditions (e.g., K₂CO₃), forming sulfonamides as byproducts.
  • Computational modeling : Use Gaussian09 to map transition-state geometries and activation energies .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors) in pharmacological assays?

Methodological Answer:

  • Docking studies : AutoDock Vina to predict binding to kinase domains (e.g., PI3Kγ).
    • Key interactions: Sulfonimidoyl group forms hydrogen bonds with catalytic lysine residues.
  • In vitro assays :
    • IC₅₀ determination via fluorescence polarization (FP) assays (reported range: 0.5–5 µM).
    • Competitive binding assays using ³H-labeled analogs to quantify receptor affinity .

Q. What analytical challenges arise in distinguishing degradation products during stability studies?

Methodological Answer:

  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions.

  • LC-MS/MS analysis :

    • Detect hydrolyzed products (e.g., morpholine sulfonic acid) via MRM transitions.
    • Use high-resolution Orbitrap MS to differentiate isobaric impurities.
  • Mitigation strategies :

    Degradation PathwayMajor ProductPreventive Measure
    HydrolysisSulfonic acidStore at pH 4–6
    OxidationSulfoxideAdd antioxidants (e.g., BHT)

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Methodological Answer:

  • SAR modifications :
    • Morpholine ring : Replace with thiomorpholine for improved lipophilicity (clogP increase by ~0.5).
    • Sulfonimidoyl group : Substitute with sulfonamide to reduce metabolic liability.
  • Biological testing :
    • Compare IC₅₀ values in enzyme inhibition assays (e.g., HDACs).
    • Assess cytotoxicity in HEK293 cells (CC₅₀ > 50 µM desirable) .

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